molecular formula C12H10N2O4 B5758414 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide

Cat. No. B5758414
M. Wt: 246.22 g/mol
InChI Key: JDYABLFPAJJJBB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide, also known as AFCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a furan-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide involves the inhibition of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This process leads to the repression of gene expression, which can result in the induction of cell death in cancer cells. N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide has also been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide has been shown to induce cell death in cancer cells by inhibiting histone deacetylases. It has also been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. In addition, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of histone deacetylases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide in lab experiments is its ability to selectively inhibit the activity of histone deacetylases. This property makes it a potential candidate for cancer therapy, as it can induce cell death in cancer cells without affecting normal cells. However, one of the limitations of using N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions in this field that can be explored. One direction is the synthesis of analogs of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide with improved solubility and potency. Another direction is the investigation of the potential use of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide in combination with other drugs for cancer therapy. In addition, the use of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide as a tool for studying the role of histone deacetylases in gene expression and epigenetics can be explored. Finally, the investigation of the potential use of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease can be further explored.
Conclusion:
In conclusion, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide is a furan-based compound that has potential applications in various fields such as cancer research, neuroscience, and drug discovery. It has been shown to inhibit the activity of histone deacetylases, modulate the activity of ion channels in the brain, and have anti-inflammatory properties. While there are limitations to its use in lab experiments, the future directions in this field are promising and can lead to the development of new therapies for various diseases.

Synthesis Methods

There are various methods for synthesizing N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide, but the most commonly used method involves the reaction between furfurylamine and ethyl 2-cyano-3,3-dimethylacrylate. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions, but the yield and purity of the product vary depending on the method used.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. It has been shown to inhibit the activity of enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This property makes N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide a potential candidate for cancer therapy, as it can induce cell death in cancer cells. N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide has also been shown to modulate the activity of ion channels in the brain, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In addition, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c13-11(15)9(7-8-3-1-5-17-8)14-12(16)10-4-2-6-18-10/h1-7H,(H2,13,15)(H,14,16)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYABLFPAJJJBB-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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